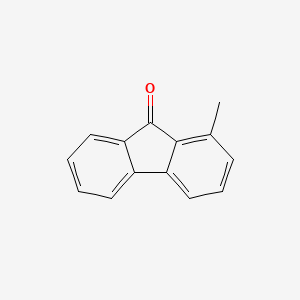

1-Methyl-9H-fluoren-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQQLMTQXTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507181 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5501-37-1 | |

| Record name | 1-Methyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Methyl 9h Fluoren 9 One and Analogous Fluorenones

Direct Synthetic Routes to 1-Methyl-9H-fluoren-9-one

Amine-Mediated Synthetic Approaches for this compound

A notable metal-free approach for synthesizing fluorenones involves the tert-butyl hydroperoxide (TBHP)-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govnih.govbeilstein-journals.org This cross-dehydrogenative coupling (CDC) reaction provides a direct route to the fluorenone core. nih.govbeilstein-journals.org Specifically for this compound, the corresponding precursor would be a 2-(aminomethyl)-x-methyl-biphenyl. The reaction is effective for both primary and secondary benzylamines. beilstein-journals.org For example, the cyclization of primary amine 2-phenylbenzylamine and secondary amine N-methyl-2-phenylbenzylamine using TBHP afforded fluorenone in 62% and 60% yields, respectively. beilstein-journals.org

This methodology is advantageous due to its metal-free conditions and tolerance for a variety of functional groups on the aromatic rings, including methoxy, chloro, cyano, and nitro groups. nih.govnih.govbeilstein-journals.org The starting 2-(aminomethyl)biphenyls are typically accessible through standard organic reactions such as Suzuki cross-coupling followed by reduction or reductive amination. nih.gov The proposed mechanism involves the formation of an imine intermediate via oxidation of the amine, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring, followed by further oxidation to yield the final fluorenone product.

General Principles in Fluorenone Synthesis

While direct methods are tailored for specific products, several general principles in fluorenone synthesis are widely applicable and can be adapted for the preparation of this compound and its analogues.

Aerobic Oxidation Pathways for Fluorenones

Aerobic oxidation represents an environmentally conscious and efficient method for converting 9H-fluorenes into their corresponding 9-fluorenones. This pathway utilizes molecular oxygen, often from the air, as the primary oxidant. The reaction is typically facilitated by a catalyst. One effective system employs a graphene-supported potassium hydroxide (B78521) (KOH) composite in N,N-dimethylformamide (DMF) at room temperature, achieving high yields and purity. Another approach uses cobalt-copper (Co-Cu) bimetal oxides, which demonstrate high catalytic activity for the oxidation of fluorene (B118485) to fluorenone using molecular oxygen without needing a radical initiator.

The table below summarizes the aerobic oxidation of various substituted 9H-fluorenes to the corresponding 9-fluorenones.

| Starting Material (9H-Fluorene Derivative) | Catalyst/Conditions | Product (9-Fluorenone Derivative) | Yield (%) |

| 9H-Fluorene | Graphene/KOH, DMF, O₂, rt | 9-Fluorenone (B1672902) | 99 |

| 2-Nitro-9H-fluorene | Graphene/KOH, DMF, O₂, rt | 2-Nitro-9-fluorenone | 99 |

| 2,7-Dibromo-9H-fluorene | Graphene/KOH, DMF, O₂, rt | 2,7-Dibromo-9-fluorenone | 98 |

| 1-Methyl-9H-fluorene | Graphene/KOH, DMF, O₂, rt | This compound | 99 |

Palladium-Catalyzed Annulation Reactions in Fluorenone Synthesis

Palladium catalysis offers a powerful tool for the construction of the fluorenone skeleton through annulation, or ring-forming, reactions. One such method involves the palladium-catalyzed annulation of in-situ generated arynes (from silyl (B83357) aryl triflates) by 2-haloarenecarboxaldehydes. This process avoids the use of harsh oxidizing agents and strong mineral acids, providing an efficient route to a diverse range of substituted fluorenones.

Another innovative palladium-catalyzed reaction is the intermolecular selective C-H cyclocarbonylation of 2-iodobiphenyls. In this transformation, vinylene carbonate uniquely serves as a carbon monoxide transfer agent, facilitating the annulation to form the fluorenone core. The following table illustrates the scope of the palladium-catalyzed annulation of arynes with various aldehydes.

| Aldehyde | Aryne Precursor | Catalyst System | Product | Yield (%) |

| 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(dba)₂ / P(o-tol)₃ | Fluoren-9-one | 70 |

| 2-Iodo-5-methylbenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(dba)₂ / P(o-tol)₃ | 2-Methylfluoren-9-one | 72 |

| 2-Iodo-4,5-dimethoxybenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(dba)₂ / P(o-tol)₃ | 2,3-Dimethoxyfluoren-9-one | 75 |

| 2-Iodobenzaldehyde | 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | Pd(dba)₂ / P(o-tol)₃ | 3-Methylfluoren-9-one | 68 |

Intramolecular Cyclization Reactions in Fluorenone Formation

A classic and robust strategy for synthesizing fluorenones is through intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a biphenyl-2-carboxylic acid or its corresponding acyl chloride. The process requires a strong Brønsted or Lewis acid to promote the electrophilic aromatic substitution. Traditional methods often generate significant chemical waste.

To address this, more environmentally friendly alternatives have been developed. One such method utilizes Nafion-H, a recyclable perfluorinated resinsulfonic acid solid catalyst, to achieve the cyclization of substituted benzoic acids in good to excellent yields (82-95%). More recently, a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids has been reported as an efficient and waste-minimizing alternative. This method demonstrates broad applicability with various electron-donating and electron-withdrawing substituents.

The table below presents examples of fluorenone synthesis via intramolecular acylation.

| Starting Material | Catalyst/Reagent | Product | Yield (%) |

| Biphenyl-2-carboxylic acid | Nafion-H | Fluoren-9-one | 92 |

| 4'-Methylbiphenyl-2-carboxylic acid | [RhCl(cod)]₂ / DPPE | 2-Methylfluoren-9-one | 95 |

| 4'-Methoxybiphenyl-2-carboxylic acid | [RhCl(cod)]₂ / DPPE | 2-Methoxyfluoren-9-one | 98 |

| 4'-Chlorobiphenyl-2-carboxylic acid | [RhCl(cod)]₂ / DPPE | 2-Chlorofluoren-9-one | 85 |

Pschorr Cyclization Approaches

The Pschorr cyclization is a classical yet effective method for the synthesis of polycyclic aromatic systems, including the fluorenone scaffold. nih.govbeilstein-journals.orgwikipedia.org This reaction proceeds via the intramolecular cyclization of a diazonium salt, typically generated from a suitably positioned aromatic amine. thieme.de In the context of fluorenone synthesis, the key precursor is a 2-aminodiaryl ketone, which upon diazotization and subsequent cyclization, yields the desired tricyclic ketone. acs.org

The general sequence involves the preparation of a 2-aminodiaryl ketone, which is then treated with a diazotizing agent, such as nitrous acid, to form the corresponding diazonium salt. wikipedia.org The crucial ring-closing step is induced by heat or, more commonly, with the aid of a catalyst, frequently copper powder or a copper(I) salt. thieme.de The reaction is believed to proceed through an aryl radical intermediate that attacks the adjacent aromatic ring, leading to the fluorenone product after rearomatization. thieme.denih.gov

Photochemical Pschorr cyclizations have also been developed, where irradiation of 2-diazoniodiaryl ketones serves as the key ring-forming step. acs.org These light-induced methods can be performed directly or with photosensitizers. acs.org The versatility of the Pschorr reaction allows for the synthesis of a wide array of substituted fluorenones, as the substitution pattern is determined by the choice of the initial diaryl ketone precursor. acs.orguni-hohenheim.de For instance, the synthesis of this compound via this route would necessitate a precursor like 2-amino-2'-methylbenzophenone or a related isomer.

| Precursor Type | Key Reaction | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminodiaryl ketone | Diazotization & Cyclization | Copper powder, Heat | Substituted Fluorenone | thieme.de |

| 2-Diazoniodiaryl ketone | Photochemical Cyclization | UV light, Photosensitizer | Substituted Fluorenone | acs.org |

| 2-Bromoarylketone | Photoinduced Homolysis & Cyclization | UV light | Substituted Fluorenone | nih.gov |

| trans-2-Amino-alpha-phenylcinnamic acid | Diazotization & Cyclization | Copper paste | Phenanthrene-9-carboxylic acid | thieme.de |

Oxidation of Fluorene and Fluorenol Precursors to Fluorenones

The oxidation of the C9 methylene (B1212753) bridge of a fluorene precursor is a direct and widely used method for the synthesis of fluorenones. wikipedia.orguni-muenchen.de This approach is particularly useful when the desired substitution pattern, such as a 1-methyl group, is already present on the fluorene starting material. Similarly, the oxidation of a 9-fluorenol derivative also yields the corresponding fluorenone. uni-muenchen.de

A variety of oxidizing agents and conditions have been successfully employed for this transformation.

Aerobic Oxidation: Environmentally benign methods using air or molecular oxygen as the oxidant have gained prominence. These reactions are often catalyzed by a strong base like potassium hydroxide (KOH) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org This protocol is efficient for producing fluorenones with nitro, halogen, or alkyl substituents in high yields. rsc.org Graphene-supported KOH has also been reported as a highly effective catalyst for aerobic oxidation, facilitating simple work-up procedures and catalyst recycling. researchgate.net

Chromium-Based Reagents: Classical methods include the use of chromium trioxide for the oxidation of fluorenes to fluorenones. researchgate.net

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) in an acidic medium is another powerful oxidizing system for converting fluorene derivatives to their corresponding 9H-fluorenone counterparts. Kinetic studies have shown that the reaction rates are influenced by the substituents present on the fluorene ring. scirp.org

Industrial Processes: For large-scale synthesis, methods have been developed using oxygen as the oxidant, DMSO as the solvent, and sodium hydroxide as the catalyst in a tower-type reactor, affording high purity fluorenone. google.com

The choice of method often depends on the scale of the reaction, the sensitivity of other functional groups on the molecule, and environmental considerations.

| Precursor | Oxidizing System | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 9H-Fluorene | Air, KOH | THF, Ambient | High | rsc.org |

| 9H-Fluorene | O₂, NaOH | DMSO, 50-100 °C | >98% | google.com |

| 2,7-Dibromofluorene | Chromium trioxide | - | - | researchgate.net |

| 9H-Fluorene | Air, Graphene-supported KOH | DMF, Room Temp | High | researchgate.net |

| Fluorene derivatives | KMnO₄ | Acidic media (HClO₄, H₂SO₄) | - | scirp.org |

| 2-Alkyl-7-bromo-fluorenes | Aerobic, Triton B® | Pyridine | 60-74% | tandfonline.com |

Strategies for Methyl Group Introduction in Fluorenone Scaffolds

Introducing a methyl group onto the fluorenone aromatic framework can be achieved through several strategic C-C bond-forming reactions. These methods typically involve the functionalization of a pre-formed fluorenone core.

Organometallic Addition Reactions to Fluorenone Derivatives

Organometallic reagents, such as organolithium compounds and Grignard reagents, are potent nucleophiles that readily react with the electrophilic carbonyl carbon of the fluorenone scaffold. The addition of a methyl organometallic reagent, like methyllithium (B1224462) or methylmagnesium bromide, to 9H-fluoren-9-one does not result in direct methylation of the aromatic ring. Instead, it leads to a 1,2-addition to the carbonyl group. harvard.edu

This reaction produces a tertiary alcohol, specifically 9-methyl-9H-fluoren-9-ol. harvard.edu While this introduces a methyl group to the fluorenone scaffold at the C9 position, it fundamentally alters the core structure from a ketone to an alcohol. Further synthetic transformations would be required to rearrange or migrate this methyl group to the aromatic ring, a process that is often complex and low-yielding. Therefore, while organometallic addition is a primary method for introducing substituents at the 9-position, it is not a direct route for aromatic ring methylation.

| Fluorenone Derivative | Organometallic Reagent | Product | Reference |

|---|---|---|---|

| 9H-Fluoren-9-one | Methylmagnesium bromide | 9-Methyl-9H-fluoren-9-ol | harvard.edu |

| 9H-Fluoren-9-one | Lithium dimethylcopper(I) | 9-Methyl-9H-fluoren-9-ol | harvard.edu |

Suzuki Coupling Methodologies for Methylation

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful tool for forming carbon-carbon bonds, including the methylation of aromatic rings. researchgate.net This palladium-catalyzed reaction couples an organoboron species with an organic halide or triflate. mdpi.com To synthesize this compound using this method, the strategy would involve coupling a halo-fluorenone, such as 1-bromo-9H-fluoren-9-one, with a suitable methyl-organoboron reagent.

A common and effective methylating agent for this purpose is trimethylboroxine. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). researchgate.net This methodology is known for its high functional group tolerance and generally provides good to excellent yields, making it a robust choice for the late-stage introduction of a methyl group onto a complex scaffold. organic-chemistry.org The key to this approach is the availability of the corresponding halo-fluorenone precursor.

| Aryl Halide Substrate | Methylating Agent | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Aryl Bromide/Iodide/Chloride | Trimethylboroxine | Pd(PPh₃)₄ / K₂CO₃ | Aryl-CH₃ | researchgate.net |

| Aryl Chloride | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos / K₂CO₃ | Aryl-CH₂NHBoc | organic-chemistry.org |

| Nitroarenes | Arylboronic acids | Pd(OAc)₂ / SPhos / K₃PO₄ | Biaryl | mdpi.com |

Decarboxylative Nucleophilic Addition Approaches

Decarboxylative cross-coupling reactions have emerged as a modern strategy for bond formation, where a carboxylic acid group is extruded as carbon dioxide and replaced with a new substituent. While decarboxylative fluorination and trifluoromethylthiolation of aromatic systems are well-documented, direct nucleophilic methylation via this pathway is less common but conceptually feasible. nih.govbeilstein-journals.org

For the synthesis of this compound, this approach would hypothetically start with a precursor such as 9-oxo-9H-fluorene-1-carboxylic acid. The strategy involves the activation of the carboxylic acid, followed by a decarboxylation event to generate an aryl anion or radical intermediate, which is then trapped by a methyl electrophile. Alternatively, radical-based methods, often promoted by silver or photoredox catalysts, could couple the aryl radical generated upon decarboxylation with a methyl radical source. While specific examples for the decarboxylative methylation of fluorenone are not prevalent in the cited literature, the general principles have been applied to a wide range of substrates, indicating its potential utility for functionalizing the fluorenone scaffold. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of all atoms within the 1-Methyl-9H-fluoren-9-one molecule.

The ¹H NMR spectrum of a fluorenone derivative provides information on the number, environment, and connectivity of protons. In the case of this compound, the spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

The aromatic region (typically δ 7.0-8.0 ppm) will display a complex pattern of signals for the seven protons on the fluorenone core. The electron-withdrawing nature of the carbonyl group deshields the adjacent protons (H-8 and H-1), causing them to appear at a lower field. The introduction of a methyl group at the C-1 position introduces an electron-donating effect, which would typically cause a slight upfield shift for nearby protons compared to the unsubstituted 9-fluorenone (B1672902). The methyl group itself will appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ (Based on data for 9-fluorenone and known substituent effects)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.5 | Singlet (s) |

| H-2 | ~7.2-7.4 | Multiplet (m) |

| H-3 | ~7.4-7.6 | Multiplet (m) |

| H-4 | ~7.5-7.7 | Multiplet (m) |

| H-5 | ~7.5-7.7 | Multiplet (m) |

| H-6 | ~7.4-7.6 | Multiplet (m) |

| H-7 | ~7.2-7.4 | Multiplet (m) |

| H-8 | ~7.6-7.8 | Multiplet (m) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The most downfield signal is characteristic of the carbonyl carbon (C-9), typically appearing around δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm range. The methyl group will give a signal in the upfield region, around δ 20-30 ppm. The specific chemical shifts are influenced by the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ (Based on data for 9-fluorenone and known substituent effects)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ | ~20-25 |

| C-1 | ~135 |

| C-2 | ~124 |

| C-3 | ~129 |

| C-4 | ~124 |

| C-4a | ~134 |

| C-4b | ~134 |

| C-5 | ~120 |

| C-6 | ~129 |

| C-7 | ~124 |

| C-8 | ~120 |

| C-8a | ~144 |

| C-9 | ~193 |

| C-9a | ~144 |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the range of 1710-1720 cm⁻¹.

Other significant absorptions include those for the aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region), and the C-H stretching and bending vibrations of the methyl group.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1710-1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Aliphatic C-H Bend (CH₃) | 1375-1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 730-770 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular formula of this compound is C₁₄H₁₀O, corresponding to a molecular weight of approximately 194.23 g/mol . The EI-MS spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 194.

Common fragmentation pathways for ketones involve the loss of a neutral carbon monoxide (CO) molecule (28 Da). Therefore, a significant fragment ion at m/z = 166 ([M-CO]⁺˙) is anticipated. Further fragmentation may involve the loss of a hydrogen atom or a methyl radical.

Table 4: Predicted Key Ions in the EI-MS of this compound

| m/z | Ion Formula | Identity |

| 194 | [C₁₄H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₁₃H₁₀]⁺˙ | [M-CO]⁺˙ |

| 165 | [C₁₃H₉]⁺ | [M-CO-H]⁺ |

| 151 | [C₁₂H₇]⁺ | [M-CO-CH₃]⁺ |

ESI-MS is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. It typically produces protonated molecules [M+H]⁺ or other adduct ions with minimal fragmentation. For this compound, the ESI-MS spectrum, particularly in positive ion mode, would be expected to show a strong signal for the protonated molecule.

Table 5: Expected Ion in the ESI-MS of this compound

| m/z | Ion Formula | Identity |

| 195 | [C₁₄H₁₁O]⁺ | Protonated Molecule [M+H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical method for the separation, identification, and quantification of individual components in a mixture. For this compound, LC-MS provides an effective means of assessing sample purity and identifying potential isomers or degradation products. While specific experimental data for this exact compound is limited, the general approach for fluorenone derivatives is well-established.

Typically, analysis would be performed using a reverse-phase high-performance liquid chromatography (HPLC) system, often employing a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. This setup facilitates the separation of compounds based on their polarity.

Following chromatographic separation, detection by mass spectrometry, commonly with an electrospray ionization (ESI) source, allows for the determination of the compound's molecular weight. For this compound (molecular weight: 194.23 g/mol ), the primary ion observed in the mass spectrum under positive ionization mode would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 195. This technique is highly sensitive and provides unambiguous confirmation of the compound's identity.

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase (Column) | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Ionization Technique | Electrospray Ionization (ESI) |

| Expected Molecular Ion | [M+H]⁺ |

| Predicted m/z | ~195 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being analyzed by a mass spectrometer.

In the mass spectrometer, typically using electron ionization (EI), the molecule undergoes fragmentation, producing a unique pattern of ions that serves as a molecular fingerprint. The mass spectrum of the parent compound, 9H-Fluoren-9-one, is well-documented and provides a basis for predicting the fragmentation of its methylated derivative. nist.govnist.gov For this compound, the molecular ion peak (M⁺) would be observed at m/z 194.

Key fragmentation pathways characteristic of ketones and aromatic systems would be expected. A primary fragmentation would involve the loss of a carbonyl group (CO), a common feature for ketones, resulting in a significant fragment ion at m/z 166. Other expected fragments could arise from the loss of a hydrogen radical ([M-H]⁺ at m/z 193) or the methyl group ([M-CH₃]⁺ at m/z 179). The interpretation of these fragmentation patterns is crucial for structural confirmation. semanticscholar.orgimreblank.ch

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 194 | Molecular Ion |

| [M-H]⁺ | 193 | Loss of a Hydrogen Radical |

| [M-CH₃]⁺ | 179 | Loss of a Methyl Radical |

| [M-CO]⁺ | 166 | Loss of Carbon Monoxide |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The fluorenone core is a well-defined chromophore, and its absorption spectrum typically displays distinct bands. nycu.edu.tw The parent 9H-Fluoren-9-one exhibits absorption maxima in both the UV and visible regions. nycu.edu.tw

The introduction of a methyl group at the 1-position is expected to act as an auxochrome, causing a slight bathochromic (red) shift in the absorption bands due to its electron-donating inductive effect. This shift provides insight into how substituents modulate the electronic structure of the fluorenone system.

| Compound | Solvent | Absorption λmax (nm) (S₀→S₁) | Emission λmax (nm) |

|---|---|---|---|

| 9H-Fluoren-9-one (Reference) | Hexane | ~380 nycu.edu.tw | ~500 nycu.edu.tw |

| This compound | Hexane (Predicted) | >380 | >500 |

| 9H-Fluoren-9-one (Reference) | Acetonitrile | ~382 nycu.edu.tw | ~530 nycu.edu.tw |

| This compound | Acetonitrile (Predicted) | >382 | >530 |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. iaea.orgepa.gov While the specific crystal structure of this compound has not been detailed in the reviewed literature, extensive crystallographic studies have been conducted on numerous fluorene (B118485) and fluorenone derivatives. iaea.orgepa.govmdpi.comresearchgate.net

The crystal structure of the parent 9-fluorenone has been determined, revealing a nearly planar tricyclic system. semanticscholar.org In the solid state, fluorene derivatives often exhibit significant intermolecular interactions, such as π–π stacking, which influences their material properties. nih.gov For substituted fluorenes, such as 9,9-dimethyl-9H-fluorene, the substituents can cause slight twisting of the fluorene unit and dictate the crystal packing arrangement. mdpi.com It can be hypothesized that the methyl group in this compound would similarly influence the molecular packing, potentially affecting the planarity and stacking interactions compared to the unsubstituted parent compound. A complete XRD analysis would provide precise data on its crystal system, space group, and unit cell dimensions.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₂₁Cl |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4346 (17) |

| b (Å) | 26.368 (5) |

| c (Å) | 9.1162 (18) |

| β (°) | 94.08 (3) |

| Volume (ų) | 2022.3 (7) |

Computational Chemistry and Theoretical Modeling of 1 Methyl 9h Fluoren 9 One and Fluorenones

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules in their excited states. This approach is favored for its balance of computational cost and accuracy, making it suitable for studying medium to large organic molecules like fluorenones.

The electronic transitions in fluorenone and its derivatives are typically of π → π* and n → π* character. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of a non-bonding electron, usually from the oxygen atom of the carbonyl group, to an antibonding π* orbital. The n → π* transitions are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

For fluorenone, TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption bands observed in experimental UV-Vis spectra. The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining results that are in good agreement with experimental data. While specific TD-DFT studies on 1-Methyl-9H-fluoren-9-one are not extensively documented in publicly available literature, the principles applied to fluorenone are directly transferable. The introduction of a methyl group at the 1-position is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima due to its electron-donating inductive effect, which would be quantifiable through TD-DFT calculations.

A study on fluorenone and 4-hydroxyfluorenone demonstrated how substitutions affect the electronic transitions. osti.gov Similarly, computational analyses of various fluorenone derivatives have been performed using DFT to understand their electrical and nonlinear optical properties. nih.gov

Table 1: Representative Electronic Transitions for Fluorenone Calculated with TD-DFT

| Transition | Character | Calculated Excitation Energy (eV) | Corresponding Wavelength (nm) |

| S0 -> S1 | n -> π | 2.95 | 420 |

| S0 -> S2 | π -> π | 3.54 | 350 |

| S0 -> S3 | π -> π* | 4.13 | 300 |

Note: The values in this table are illustrative and can vary depending on the specific functional, basis set, and solvent model used in the TD-DFT calculation.

Solvent Effects in Computational Models (e.g., Polarizable Continuum Models)

The surrounding solvent environment can significantly influence the electronic spectra of molecules. These solvent effects can be broadly categorized into non-specific (e.g., polarity and polarizability) and specific (e.g., hydrogen bonding) interactions. Computational models are essential for dissecting these complex interactions.

The Polarizable Continuum Model (PCM) is a popular and effective method for incorporating solvent effects in quantum chemical calculations. wikipedia.org In the PCM framework, the solvent is treated as a continuous, polarizable dielectric medium rather than as individual molecules, which makes the computation more tractable. wikipedia.org The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated self-consistently. wikipedia.org

For fluorenone and its derivatives, PCM is used in conjunction with TD-DFT to predict how the absorption and emission spectra will shift in different solvents (solvatochromism). For instance, polar solvents tend to stabilize the more polar excited state of fluorenone to a greater extent than the ground state, leading to a red-shift in the π → π* transitions. Conversely, n → π* transitions often exhibit a blue-shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding with the solvent.

Studies on fluorenone and 4-hydroxyfluorenone have utilized multiparametric analysis, such as the Kamlet-Taft parameters, to correlate spectral shifts with both non-specific dipolar interactions and specific hydrogen-bonding interactions. osti.gov The Integral Equation Formalism (IEF-PCM) is a commonly used variant of PCM. wikipedia.org While PCM primarily accounts for electrostatic interactions, it has limitations where non-electrostatic effects are dominant. wikipedia.org

The application of PCM to this compound would allow for the prediction of its solvatochromic behavior, providing insights into how the methyl group might modulate the solute-solvent interactions compared to the parent fluorenone.

Quantum Chemical Package Implementations (e.g., Gaussian)

Quantum chemical calculations, including TD-DFT and PCM, are implemented in various software packages. Gaussian is one of the most widely used general-purpose computational chemistry software packages for such calculations. nih.gov It offers a broad range of density functionals and basis sets, allowing researchers to choose the most appropriate level of theory for their specific system and desired accuracy.

Within the Gaussian software, users can set up calculations to optimize the geometry of a molecule, calculate its vibrational frequencies, and predict its electronic spectra. For studying the electronic spectra of this compound, a typical workflow in Gaussian would involve:

Geometry Optimization: The ground-state geometry of the molecule is optimized to find its most stable conformation.

Frequency Calculation: A frequency calculation is often performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain thermodynamic data.

TD-DFT Calculation: An excited-state calculation using TD-DFT is then performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the electronic transitions.

Inclusion of Solvent Effects: The PCM can be readily included in both the geometry optimization and TD-DFT steps to model the system in a specific solvent.

The PCM solvation model is available for calculations at the Hartree-Fock and DFT levels in quantum chemical packages like Gaussian and GAMESS. wikipedia.org The choice of functional, such as B3LYP or CAM-B3LYP, and a suitable basis set, like 6-31G(d) or larger, would be critical for obtaining reliable predictions for this compound.

Advanced Research Applications of 1 Methyl 9h Fluoren 9 One and Fluorenone Derivatives

Organic Synthesis as a Building Block and Intermediate

The fluorenone core is a recurrent structural motif in a variety of complex organic molecules, including several natural products. wikipedia.orgresearchgate.net Its chemical versatility allows for a wide range of transformations, making it an important intermediate for synthetic chemists.

Synthesis of Complex Organic Molecules

Fluorenone and its derivatives are pivotal starting materials or intermediates in the total synthesis of various natural products and other complex organic structures. For instance, they are precursors in the synthesis of natural fluorenones like dengibsin, dengibsinin, and dendroflorin. wikipedia.org A notable application is in the total synthesis of the natural product nobilone, where a metal-free TBHP-promoted oxidative cyclization of a 2-(aminomethyl)biphenyl derivative provides the core fluorenone structure. nih.govmdpi.com This methodology is compatible with a variety of functional groups, highlighting the robustness of fluorenones as synthetic intermediates. nih.govmdpi.com

Precursors for Macrocycles and Dendrimers

The rigid structure of the fluorenone unit makes it an attractive component for the construction of well-defined macrocyclic and dendritic architectures. A fluorenone-based triazolophane macrocycle has been synthesized in high yield and has demonstrated capabilities in sensing polycyclic aromatic hydrocarbons (PAHs) and fluoride anions. rsc.org In the realm of dendrimers, while research has extensively focused on fluorene-based dendrimers for applications in bioimaging and as photosensitizers, the incorporation of the fluorenone core offers a pathway to new dendritic materials with unique electronic properties. nih.govresearchgate.net For example, fluorene-containing hexabenzocoronenes have been used as cores for the synthesis of dendritic materials for solar cell applications. nih.gov

Formation of Heterocyclic Compounds

Fluorenone serves as a versatile precursor for the synthesis of various heterocyclic compounds. The carbonyl group can readily undergo condensation reactions with a range of nucleophiles. For example, fluoren-9-one can react with thiosemicarbazides to form fluoren-9-one thiosemicarbazones, which are of interest for their potential pharmacological properties. rsc.org Furthermore, the fluorenone scaffold can be elaborated into azafluorenones, a class of heterocyclic compounds that includes the natural product onychine (1-methyl-4-azafluorenone). wikipedia.org The synthesis of these nitrogen-containing heterocycles often involves multi-step sequences where the fluorenone core is a key intermediate. researchgate.net

Role in Palladium-Catalyzed Cross-Coupling Reactions

While palladium catalysis is frequently employed for the synthesis of fluorenones themselves, fluorenone derivatives also serve as substrates in palladium-catalyzed cross-coupling reactions to build more complex molecular architectures. acs.orgnih.govorganic-chemistry.org For instance, halogenated fluorenones can undergo Suzuki and Stille cross-coupling reactions to form functionalized biaryl and styrene derivatives. researchgate.net These reactions allow for the introduction of various substituents onto the fluorenone core, enabling the fine-tuning of its electronic and photophysical properties for specific applications. A facile palladium-catalyzed synthesis of 2-aryl and 2,7-diheteroaryl-9-fluorenones has been achieved through a one-pot C-H activation/coupling/oxidation of bromofluorenes with heteroaryl esters. researchgate.net

Spirobifluorene Synthesis via Dehydrative Coupling

A significant application of fluorenones in organic synthesis is their use in the preparation of spirobifluorenes (SBFs). A direct, metal-free dehydrative coupling of biaryls and fluorenones, mediated by trifluoromethanesulfonic anhydride (Tf₂O), provides the corresponding spirobifluorenes in good to high yields. rsc.orgrsc.orgresearchgate.net This reaction proceeds through the activation of the fluorenone carbonyl group by Tf₂O, forming a carbon dication equivalent that then undergoes a double C-C bond formation with a biaryl compound. rsc.org This method is advantageous as it does not require pre-halogenated or metalated starting materials, making it a simpler and more practical approach for constructing these highly spiro-conjugated aromatic compounds that are of great interest in materials chemistry. rsc.orgrsc.org

Materials Science Applications

The intriguing and tunable photophysical and physicochemical properties of fluorenone derivatives make them important constituents in materials science. researchgate.net Their rigid and planar structure, combined with good thermal stability and charge transport properties, has led to their use in a variety of advanced materials, particularly in the field of organic electronics.

Fluorenone derivatives are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . They can function as emitters, hosts, or electron-transporting materials. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorenone core makes these materials good electron acceptors, which is beneficial for creating efficient charge-transporting and emissive layers. nih.gov For example, a family of symmetrical fluorene (B118485) derivatives has been synthesized and their applicability in OLEDs based on exciplex emission has been demonstrated. mdpi.com

Table 1: Performance of Selected Fluorenone Derivatives in OLEDs

| Compound Type | Role in OLED | Max. External Quantum Efficiency (%) | Max. Brightness (cd/m²) | Emission Color |

| Fluorenone with phenoxazinyl moiety | Emitter | 2.54 | 7509 | Orange/Red |

| Diphenylamino-fluorenylethylene deriv. | Dopant | - | 12940 | Blue |

| Diphenylamino-fluorenylethylene deriv. | Dopant | - | 5315 | Deep Blue |

Fluorenone-based compounds are also prominent in the field of liquid crystals . The introduction of a fluorenone core into calamitic and discotic structures has been well-established, and it often promotes the formation of higher-order liquid crystalline phases such as smectic C (SmC) and chiral smectic C (SmC*). tandfonline.comtandfonline.com The phase transition behavior of these materials is highly dependent on the nature and length of the substituents attached to the fluorenone core. tandfonline.comtandfonline.com For instance, 2,7-substituted fluorenone-based liquid crystal trimers have been shown to exhibit a twist-bend nematic (NTB) phase. tandfonline.com

Table 2: Phase Transition Temperatures of a Fluorenone-Based Liquid Crystal Intermediate

| Compound | Alkoxy Chain Length (n) | Phase Transitions (°C) |

| 2-alkoxy-7-bromofluorene | 10 | Cr 100 SmE 105 I |

| 2-alkoxy-7-bromofluorene | 12 | Cr 99 SmE 112 SmA 113 I |

| 2-alkoxy-7-bromofluorene | 14 | Cr 98 SmE 115 SmA 117 I |

| 2-alkoxy-7-bromofluorene | 16 | Cr 96 SmE 116 I |

Cr = Crystal, SmE = Smectic E, SmA = Smectic A, I = Isotropic

Furthermore, fluorenone derivatives have been developed as highly sensitive chemical sensors . Their fluorescence properties can be modulated by the presence of specific analytes, leading to either fluorescence quenching or enhancement. nih.govresearchgate.netacs.org For example, fluorenone-based fluorescent and colorimetric sensors have been designed for the selective detection of iodide ions with very low detection limits. nih.govresearchgate.netacs.org A Tröger's base-containing fluorenone organic polymer has been synthesized for the discriminative fluorescence sensing of sulfamethazine antibiotic at the parts-per-billion (ppb) level in water. rsc.org

Table 3: Detection Limits of Fluorenone-Based Chemical Sensors

| Sensor Type | Target Analyte | Detection Limit |

| Fluorenone-based fluorescent sensor 1 | Iodide (I⁻) | 8.0 nM |

| Fluorenone-based fluorescent sensor 2 | Iodide (I⁻) | 11.0 nM |

| Tröger's base-fluorenone polymer | Sulfamethazine | 56 ppb |

Development of Organic Light-Emitting Diodes (OLEDs)

Fluorenone derivatives are recognized as promising materials for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, good charge transport properties, and high photoluminescence efficiency. mdpi.com Scientists have designed and synthesized various fluorenone-based materials that serve as emitters in OLEDs. tandfonline.comresearchgate.net These derivatives can be modified to produce light of different colors, including blue, green, orange, and red, by altering the substituent groups attached to the fluorenone core. mdpi.comentrepreneur-cn.com

In one study, four novel fluorenone-based materials were synthesized and characterized for their use in fluorescent OLEDs. tandfonline.comresearchgate.net When doped into a host material, 1,3-bis(N-carbazolyl)benzene (mCP), these derivatives successfully produced orange and red electroluminescence. tandfonline.comresearchgate.nettandfonline.com The resulting devices exhibited a low turn-on voltage of 5.08 V, a maximum external quantum efficiency of 2.54%, and a maximum brightness of 7509.14 cd/m². tandfonline.comresearchgate.net These results underscore the potential of fluorenone derivatives in creating efficient and bright OLED displays. tandfonline.com The strong intermolecular interactions of fluorene derivatives can sometimes lead to undesirable emission characteristics, but strategic molecular design helps in optimizing their performance in OLEDs. mdpi.com

| Device Performance Parameter | Value | Reference |

| Emission Colors | Orange, Red | tandfonline.comresearchgate.nettandfonline.com |

| Host Material | 1,3-bis(N-carbazolyl)benzene (mCP) | tandfonline.comresearchgate.nettandfonline.com |

| Turn-on Voltage | 5.08 V | tandfonline.comresearchgate.net |

| Maximum External Quantum Efficiency (EQE) | 2.54% | tandfonline.comresearchgate.nettandfonline.com |

| Maximum Brightness | 7509.14 cd/m² | tandfonline.comresearchgate.nettandfonline.com |

| Maximum Current Efficiency | 15.73 cd/A | tandfonline.comresearchgate.nettandfonline.com |

| Maximum Power Efficiency | 8.13 lm/W | tandfonline.comresearchgate.nettandfonline.com |

Application in Photovoltaic Devices

The favorable electrochemical and thermal properties of fluorenone derivatives make them excellent candidates for use in photovoltaic devices, particularly as electron-transporting materials (ETMs). rsc.orgktu.edunih.govnih.gov Researchers have synthesized novel semiconductors incorporating fluorenone central fragments with phosphonic acid anchoring groups for application in perovskite and antimony chalcogenide-based solar cells. nih.govresearchgate.netrsc.org These materials demonstrate good thermal stability and suitable energy level alignment for efficient electron transport from the light-absorbing layer to the electrode. rsc.orgktu.edunih.govnih.govrsc.org

Self-assembled monolayers (SAMs) of these fluorenone derivatives have been shown to improve the wettability of substrates like ITO and TiO₂, indicating strong bond formation. rsc.orgktu.edunih.govnih.gov Furthermore, these materials can passivate defects at the perovskite interface, which is crucial for enhancing the efficiency and stability of solar cells. rsc.orgktu.edunih.govnih.govrsc.org The delocalized π-conjugated system of the fluorenone core facilitates the transport of charge carriers, a key function in photovoltaic operation. nih.gov These characteristics collectively position fluorenone-based SAMs as promising materials for advancing next-generation solar cell technologies. nih.gov

Utilization in Electronic Materials

Beyond light-emitting and photovoltaic applications, fluorenone derivatives are integral to the development of various electronic materials. entrepreneur-cn.com They are extensively used as the central core for functional materials in organic field-effect transistors (OFETs). rsc.org For instance, imide-functionalized fluorenone and its cyanated derivative have been designed as electron-accepting building blocks for n-type organic semiconductors, exhibiting deep-lying lowest unoccupied molecular orbital (LUMO) energy levels which are beneficial for electron injection and transport. rsc.org

The unique V-shaped geometry of fluorenone molecules provides additional tools for optimizing their properties for electronic applications. ru.nl Recent computational studies have explored the effects of external electric fields on fluorenone, revealing that its electronic properties can be dynamically modulated. qom.ac.ir An increase in an applied electric field enhances the electronic spatial extent, which can improve charge carrier mobility. qom.ac.ir This responsiveness, along with a linear increase in current with escalating field intensity, positions fluorenone as a promising material for quantum nanoelectronic components like molecular wires or switches. qom.ac.ir

Design of Chemical Sensors

The distinct photophysical properties of fluorenone derivatives have been harnessed for the design of highly sensitive and selective chemical sensors. ru.nl Researchers have developed fluorenone-based fluorescent and colorimetric sensors capable of detecting specific ions. nih.govacs.org For example, two sensors were designed to detect iodide ions with high selectivity, even in the presence of other interfering ions. nih.govacs.org These sensors operate on a fluorescence enhancement mechanism, which is advantageous as many previous sensors relied on fluorescence quenching. nih.gov

The sensing mechanism involves the inhibition of intramolecular charge transfer (ICT) and C=N isomerization upon binding with iodide, leading to a significant increase in fluorescence emission. nih.govacs.org These sensors have demonstrated remarkably low detection limits for iodide, in the nanomolar range (8.0 nM and 11.0 nM). nih.gov The development of such sensors has practical applications in environmental monitoring and biological imaging, including imaging within HeLa cells. nih.gov Additionally, a fluorenone derivative has been shown to act as a sensor for small amounts of water in organic solvents through a fluorescence quenching mechanism. researchgate.net

| Sensor | Analyte | Detection Limit | Sensing Mechanism | Reference |

| Sensor 1 | Iodide (I⁻) | 8.0 nM | Fluorescence Enhancement | nih.gov |

| Sensor 2 | Iodide (I⁻) | 11.0 nM | Fluorescence Enhancement | nih.gov |

| FDMFA | Water | mg/mL levels | Fluorescence Quenching | researchgate.net |

Luminescence and Photophysical Properties for Optoelectronic Materials

The luminescence and photophysical properties of fluorenone and its derivatives are central to their utility in optoelectronic materials. ru.nl The photophysics of fluorenone are known to be extremely sensitive to the microenvironment, including solvent polarity. nycu.edu.tw This sensitivity gives rise to solvatochromism, where the color of the fluorescence changes depending on the solvent. For example, one derivative exhibited sky blue, green, and yellow fluorescence in hexane, THF, and DMF, respectively. researchgate.net

This behavior is often attributed to an excited-state intramolecular charge transfer (ICT) process, where the fluorene moiety can act as an electron donor and the fluorenone core as an electron acceptor. researchgate.net The efficiency of deactivation pathways for the excited state, such as intersystem crossing (ISC), is also highly dependent on the environment. In non-polar solvents, fluorenone can exhibit a triplet quantum yield of nearly 100% due to efficient ISC, while in polar solvents, fluorescence becomes a more competitive deactivation channel. nycu.edu.tw These tunable properties are critical for designing materials with specific optical characteristics for applications like OLEDs and sensors. mdpi.comnycu.edu.tw

| Property | Observation | Underlying Mechanism | Reference |

| Solvatochromism | Emission color changes with solvent polarity (e.g., blue in hexane, yellow in DMF). | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Intersystem Crossing (ISC) | Nearly 100% triplet quantum yield in non-polar solvents. | Efficient S₁ to Tₙ transition. | nycu.edu.tw |

| Fluorescence | Becomes a significant deactivation pathway in polar solvents. | The S₁ state is π→π* in nature, making ISC less favorable. | nycu.edu.tw |

| Stokes Shift | Large shifts observed, particularly with electron-donating substituents. | Change in dipole moment between ground and excited states. | researchgate.net |

Thermally Stable Chromophore Development

A critical requirement for materials used in optoelectronic devices is high thermal stability, ensuring long operational lifetimes. Fluorenone derivatives have been shown to possess excellent thermal stability, making them ideal for developing robust chromophores. rsc.org Thermogravimetric analysis (TGA) of newly synthesized fluorenone-based semiconductors revealed decomposition temperatures ranging from 260 to 360 °C. rsc.org In another study focusing on materials for OLEDs, the derivatives showed 5% mass loss at temperatures between 271–395 °C. tandfonline.comtandfonline.com

This inherent stability is attributed to the rigid, fused-ring structure of the fluorenone core. rsc.org The development of such thermally stable "push-pull" chromophores, where an electron-donating group is linked to an electron-accepting group through a π-conjugated bridge, is an active area of research for applications in nonlinear optics. nih.gov The ability to withstand the high temperatures required for device fabrication and operation without degradation is a key advantage of using fluorenone-based materials. rsc.orgmdpi.com

Research in Chemical Biology and Biological Activity Exploration

The fluorene nucleus is a component of various bioactive compounds, leading to significant research into the biological activities of its derivatives. nih.gov Substituted fluorenones have been found to exhibit a range of pharmacological effects, including antimicrobial, anticancer, antiviral, and neuromodulatory activities. entrepreneur-cn.comwikipedia.org For example, certain fluorenone Schiff base derivatives have shown antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. nih.govjocpr.com Metal complexes of these Schiff bases have also been investigated for their antitumor properties. jocpr.com

In the realm of neurobiology, radioiodinated 9-fluorenone (B1672902) derivatives have been developed as potential imaging agents for single-photon emission computed tomography (SPECT). nih.gov These tracers are designed to specifically target and label α7-nicotinic acetylcholine receptors (α7-nAChRs), which are linked to various psychiatric and neurological disorders like Alzheimer's disease. nih.gov One such derivative showed robust brain uptake and high specificity for α7-nAChRs in preclinical studies, suggesting its promise as a diagnostic tool. nih.gov This research highlights the versatility of the fluorenone scaffold, extending its applications from materials science into medicinal chemistry and molecular imaging. entrepreneur-cn.comnih.gov

Investigation of Biochemical Properties of Fluorenol Derivatives

Fluorenol derivatives, which can be formed by the reduction of fluorenones, exhibit notable biochemical properties. A key area of investigation is their interaction with neurotransmitter systems. For instance, 9-Fluorenol has been identified as a dopamine reuptake inhibitor with an IC50 of 9 μM. chemicalbook.com This property suggests a direct influence on the dopaminergic system by preventing the reabsorption of dopamine from the synaptic cleft, thereby prolonging its action.

Furthermore, research into naturally occurring fluorene derivatives has revealed other biochemical activities. Studies on compounds isolated from Dendrobium gibsonii have demonstrated significant α-glucosidase inhibitory activity. mdpi.com This enzyme is crucial for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The investigation of these fluorenol and fluorenone derivatives from natural sources highlights their potential as lead compounds for developing new therapeutic agents. mdpi.com The core structure of these compounds allows for diverse chemical modifications, leading to a wide range of pharmacological effects. entrepreneur-cn.com

Exploration of Mechanisms of Action (e.g., Dopamine Signaling Influence Research)

The mechanism by which fluorene derivatives exert their effects is a critical area of research, with a particular focus on their influence on dopamine signaling. Dopamine is a key neurotransmitter involved in motor control, motivation, and reward. researchgate.netnih.gov Its signaling is tightly regulated, in part, by reuptake from the synapse via transporters. nih.gov

As established, 9-Fluorenol acts as a dopamine reuptake inhibitor. chemicalbook.com This mechanism directly impacts dopamine signaling by increasing the concentration and duration of dopamine in the synapse. Such an action enhances the activation of postsynaptic dopamine receptors, which are G-protein coupled receptors that can trigger various intracellular signaling cascades. researchgate.netnih.gov For example, D1-class dopamine receptors typically couple to Gαs/olf proteins to activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). frontiersin.org By inhibiting reuptake, fluorenol derivatives can potentiate these downstream signaling pathways, which play roles in numerous physiological processes. frontiersin.org This modulation of the dopaminergic system underscores the potential of these compounds in the study and potential treatment of neurological conditions where dopamine signaling is dysregulated. researchgate.net

Evaluation of Anticancer Activities of Fluorenone Derivatives

The fluorenone scaffold is a recognized pharmacophore in the design of antitumor agents. nih.gov Numerous derivatives have been synthesized and evaluated for their potential to inhibit the growth and proliferation of cancer cells. entrepreneur-cn.com

One of the primary mechanisms identified for the anticancer activity of fluorenone analogs is the inhibition of topoisomerase I. nih.gov This enzyme is vital for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death in cancer cells. A series of 2,7-diamidofluorenones were synthesized, with several compounds showing antitumor activity in the submicromolar range. nih.gov Specifically, one derivative demonstrated the ability to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations. nih.gov

Studies have also shown that various fluorenone derivatives exhibit significant cytotoxicity against different cancer cell lines. For example, 2,7-dichloro-9H-fluorene-based compounds have shown notable activity against human lung carcinoma (A-549) and breast cancer (MDA-MB-231) cell lines. researchgate.net Similarly, O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated the potential to inhibit the proliferation of tumoral cells, as indicated by their IC50 values in toxicity assays. nih.gov

| Derivative Class | Cancer Cell Line | Activity/Mechanism | Source |

| 2,7-diamidofluorenones | NCI 60-cell panel | Antitumor activities in submicromolar range; Topoisomerase I inhibition | nih.gov |

| 2,7-dichloro-9H-fluorene analogues | A-549 (Lung), MDA-MB-231 (Breast) | Remarkable anticancer activity compared to reference drug Taxol | researchgate.net |

| O-aryl-carbamoyl-oxymino-fluorenes | Not specified | Inhibition of tumoral cell proliferation | nih.gov |

Assessment of Antimicrobial and Antibiofilm Properties of Fluorenone Derivatives

Fluorenone derivatives have emerged as a promising class of antimicrobial agents, demonstrating broad-spectrum activity against a variety of pathogens, including multidrug-resistant strains. researchgate.netmdpi.com Their efficacy extends to both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net

Research has focused on synthesizing novel fluorenone derivatives to enhance their antimicrobial potency. A study on O-aryl-carbamoyl-oxymino-fluorene derivatives revealed significant antimicrobial and antibiofilm activity. nih.govnih.gov The nature of the substituents on the aryl moiety was found to be a key determinant of the activity spectrum. The presence of chlorine, with its electron-withdrawing effect, enhanced activity against Staphylococcus aureus, while a methyl group improved antifungal activity against Candida albicans. nih.govnih.gov

These compounds not only inhibit the growth of planktonic (free-floating) microorganisms but are also effective against biofilms—structured communities of microbes that are notoriously difficult to eradicate. nih.govmdpi.com The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm inhibitory concentration (MBIC) have been quantified for these derivatives, demonstrating their potential to both prevent biofilm formation and act on established biofilms. nih.gov The development of fluorene-based compounds represents a valuable strategy in the search for new antibiotics to combat the growing threat of antimicrobial resistance. nih.gov

| Derivative | Target Microorganism | MIC (mg/mL) | MBIC (mg/mL) | Source |

| O-aryl-carbamoyl-oxymino-fluorenes | Bacterial and Fungal Strains | 0.156–10 | 0.009–1.25 | nih.gov |

| Chloro-substituted derivative | Staphylococcus aureus | Enhanced activity | - | nih.govresearchgate.net |

| Methyl-substituted derivative | Candida albicans | Enhanced activity | - | nih.govresearchgate.net |

Studies on Anti-inflammatory and Antioxidant Properties of Fluorenone Derivatives

In addition to their other biological activities, fluorenone derivatives have been investigated for their anti-inflammatory and antioxidant properties. entrepreneur-cn.com Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is closely linked to inflammation and tissue damage in various diseases, including infections. nih.gov

The antioxidant potential of fluorenone derivatives has been demonstrated through their ability to scavenge free radicals. nih.govresearchgate.net Specific studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have evaluated their scavenger capacity towards DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals, confirming their antioxidant activity. nih.gov

This antioxidant capability is considered a significant advantage for antimicrobial agents, as it can help mitigate the inflammatory response that often accompanies infections, thereby reducing host tissue damage. nih.gov The fluorene nucleus is found in many bioactive molecules, and its derivatives are being actively studied for the treatment of a range of diseases where inflammation and oxidative stress play a key role. entrepreneur-cn.comnih.gov The development of agents with dual antimicrobial and antioxidant properties is a promising therapeutic strategy.

Environmental Photochemistry and Biodegradation Research of Fluorenones

Photolytic Degradation Pathways of Fluorenones in Environmental Matrices

The photolytic degradation of fluorene-type compounds in aqueous environments is a significant transformation process. nih.gov Under UV-visible light irradiation, fluorene (B118485) undergoes degradation, leading to a variety of photoproducts. nih.gov The primary transformation products generated are hydroxy derivatives. nih.gov

Further reactions can produce secondary photoproducts, including fluorenone, hydroxy fluorenone, 2-biphenyl carboxylic acid, and various dimers. nih.gov In studies investigating the degradation of fluorene by different fungal strains, 9-fluorenol and 9-fluorenone (B1672902) were consistently identified as the main degradation products. pjoes.com The proposed pathway suggests that initial hydroxylation is a key step, followed by further oxidation and cleavage of the molecular structure. nih.gov

A study using gas chromatography coupled with mass spectrometry identified twenty-six distinct photoproducts from the degradation of fluorene in water, highlighting the complexity of the photolytic process. nih.gov

Table 1: Identified Photodegradation Products of Fluorene in Aqueous Solution

| Product Category | Identified Compounds |

|---|---|

| Primary Products | Hydroxy Derivatives (e.g., 2-hydroxyfluorene, 3-hydroxyfluorene, 9-hydroxyfluorene) nih.gov |

| Secondary Products | Fluorenone, Hydroxy fluorenone, 2-biphenyl carboxylic acid, Biphenylene nih.gov |

| Other Products | Methanol fluorene congeners, Hydroxy fluorene dimers nih.gov |

Microbial Biodegradation Mechanisms of Fluorene and Fluorenones

Microbial biodegradation is a key process in the environmental breakdown of fluorene and its oxidized form, fluorenone. Bacteria and fungi have developed diverse metabolic pathways to utilize these compounds as a source of carbon and energy. A common initial step in the aerobic degradation of fluorene by various bacteria, including species of Pseudomonas and Arthrobacter, is the oxidation of the C-9 position. nih.govnih.gov This reaction involves a monooxygenation to produce 9-fluorenol, which is subsequently dehydrogenated to form 9-fluorenone. nih.govnih.gov

From 9-fluorenone, the degradation pathways diverge. Some bacterial strains, like Pseudomonas sp. strain F274, attack the fluorenone structure with a dioxygenase adjacent to the carbonyl group, forming an angular diol (1,1a-dihydroxy-1-hydro-9-fluorenone). nih.gov This step initiates the opening of the five-membered ring. nih.gov

Other microorganisms employ different strategies. For instance, Arthrobacter sp. strain F101 has been shown to metabolize fluorene through three independent pathways. researchgate.net Two of these are productive routes initiated by dioxygenation at the 1,2 and 3,4 positions of the aromatic rings, while the third pathway involves the C-9 oxidation to 9-fluorenol and 9-fluorenone, which appears to be a dead-end route for this particular strain. researchgate.netnih.govnih.gov

The initial stages of microbial degradation involve the oxidation of the fluorene ring system, leading to the formation of several hydroxylated and ketonic intermediates. These ring oxidation products are precursors to the subsequent ring cleavage reactions.

Studies on various bacterial strains have identified a range of oxidation products. For example, washed-cell suspensions of Arthrobacter sp. strain F101 were found to accumulate 9-fluorenone, 4-hydroxy-9-fluorenone, 3-hydroxy-1-indanone, 1-indanone, and 2-indanone (B58226) from fluorene. researchgate.net Similarly, Pseudomonas sp. strain SMT-1 was shown to produce 9-fluorenone and 3,4-dihydroxy-9-fluorenone during fluorene catabolism. nih.govnih.gov The degradation pathway in Pseudomonas sp. strain F274 also proceeds through 9-fluorenol and 9-fluorenone, and includes the formation of (+)-1,1a-dihydroxy-1-hydro-9-fluorenone. nih.gov

Table 2: Identified Ring Oxidation Products from Fluorene Biodegradation

| Bacterial Strain | Identified Ring Oxidation Products |

|---|---|

| Arthrobacter sp. F101 | 9-Fluorenol, 9-Fluorenone, 4-hydroxy-9-fluorenone, 3-hydroxy-1-indanone, 1-indanone, 2-indanone researchgate.netnih.govnih.gov |

| Pseudomonas sp. SMT-1 | 9-Fluorenone, 3,4-dihydroxy-9-fluorenone nih.govnih.gov |

Following the initial ring oxidation, microbial enzymes catalyze the cleavage of the aromatic rings, a critical step that breaks down the complex polycyclic structure into simpler, aliphatic compounds that can enter central metabolic pathways. The identification of these ring fission products is essential for elucidating the complete degradation pathway.

In the pathway utilized by Pseudomonas sp. strain F274, the opening of the five-membered ring of the angular diol intermediate leads to the formation of 8-hydroxy-3,4-benzocoumarin and subsequently phthalic acid. nih.gov Phthalic acid is a common intermediate in the degradation of various aromatic compounds and is further catabolized via protocatechuate. nih.govnih.gov The degradation of fluorene by Pseudomonas sp. SMT-1 also confirms the production of phthalate (B1215562) and protocatechuic acid. nih.govnih.gov

The productive pathways in Arthrobacter sp. strain F101, which involve dioxygenation at the 1,2 and 3,4 positions, yield different ring fission products. These routes lead to the formation of aromatic lactones such as 3,4-dihydrocoumarin and 3-isochromanone. researchgate.net Enzymatic hydrolysis of 3,4-dihydrocoumarin produces 3-(2-hydroxyphenyl) propionate (B1217596), which can be further metabolized. researchgate.net

Table 3: Characterized Ring Fission Products from Fluorene Biodegradation

| Bacterial Strain | Characterized Ring Fission Products |

|---|---|

| Arthrobacter sp. F101 | 3,4-Dihydrocoumarin, 3-Isochromanone, 3-(2-hydroxyphenyl) propionate researchgate.netnih.govnih.gov |

| Pseudomonas sp. SMT-1 | Phthalate, Protocatechuic acid nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-9H-fluoren-9-one |

| 1,1a-dihydroxy-1-hydro-9-fluorenone |

| 1-indanone |

| 2-biphenyl carboxylic acid |

| 2-hydroxyfluorene |

| 2-indanone |

| 3,4-dihydroxy-9-fluorenone |

| 3,4-dihydrocoumarin |

| 3-(2-hydroxyphenyl) propionate |

| 3-hydroxy-1-indanone |

| 3-hydroxyfluorene |

| 3-isochromanone |

| 4-hydroxy-9-fluorenone |

| 8-hydroxy-3,4-benzocoumarin |

| 9-fluorenol |

| 9-hydroxyfluorene |

| 9H-fluoren-9-one (Fluorenone) |

| Biphenylene |

| Fluorene |

| Phthalate (Phthalic acid) |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Methylated Fluorenones

The synthesis of fluorenones has evolved significantly from classical methods, with a modern focus on efficiency, sustainability, and the ability to introduce diverse functional groups. Future research is poised to further refine these approaches for the specific synthesis of methylated fluorenones.

Recent advancements have moved towards transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization cascades. researchgate.netresearchgate.net For instance, palladium-catalyzed processes that construct the fluorenone core from readily available starting materials like benzaldehydes and aryl iodides represent a powerful strategy. researchgate.net These methods offer high yields and broad functional group tolerance, which is crucial for creating a library of methylated fluorenone derivatives for further study.

Another promising area is the development of metal-free synthetic routes. beilstein-journals.org TBHP (tert-butyl hydroperoxide)-promoted oxidative cyclization of biphenyl (B1667301) precursors has emerged as a viable, greener alternative. beilstein-journals.org Future work will likely focus on optimizing these metal-free reactions to enhance their efficiency and expand their substrate scope to include a wider range of methylated biphenyls. The table below summarizes some modern synthetic approaches applicable to the synthesis of substituted fluorenones.

| Synthetic Approach | Key Features | Potential Advantages for Methylated Fluorenones |

| Palladium-Catalyzed C-H Functionalization | Utilizes a transient directing group to facilitate the reaction between benzaldehydes and aryl iodides. researchgate.net | High efficiency and compatibility with various functional groups, allowing for precise methylation patterns. |

| Metal-Free Oxidative Cyclization | Employs TBHP to promote the cyclization of N-methyl-2-(aminomethyl)biphenyls. beilstein-journals.org | Avoids the use of expensive and potentially toxic heavy metals, offering a more sustainable synthetic route. |

| Aerobic Oxidation | Oxidation of 9H-fluorenes using air as the oxidant in the presence of a base like KOH. researchgate.net | A green and cost-effective method that can be applied to methylated fluorene (B118485) precursors. |

Advanced Applications of 1-Methyl-9H-fluoren-9-one in Functional Materials

The rigid, planar, and electron-deficient nature of the fluorenone core makes it an attractive building block for advanced functional materials. The introduction of a methyl group, as in this compound, can subtly tune the electronic and physical properties of these materials.

Fluorenone derivatives are actively being investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. beilstein-journals.orgresearchgate.net Their inherent photophysical properties are key to these applications. researchgate.netresearchgate.net Future research will likely focus on incorporating this compound into novel polymers and small molecules to modulate their charge transport characteristics and luminescence.

Another emerging application is in the development of liquid crystals. tandfonline.com The polarity and geometry of the fluorenone unit can be exploited to design new mesomorphic materials. The alkyl side chains play a crucial role in stabilizing the liquid crystalline phases. tandfonline.com Furthermore, the electron-accepting nature of the fluorenone moiety makes it a candidate for use in sensors, where it can interact with specific analytes and produce a detectable signal. researchgate.net

Deeper Mechanistic Understanding through Advanced Computational Techniques

Computational chemistry offers a powerful lens through which to understand the electronic structure, reactivity, and photophysical properties of molecules like this compound. As computational methods become more sophisticated, they will play an increasingly vital role in predicting the behavior of these compounds and guiding experimental work.

Density Functional Theory (DFT) and other molecular orbital theory calculations are being used to study the reaction mechanisms of fluorenone formation and their subsequent reactions. mdpi.com For example, computational studies have elucidated the pathways for the formation of dibenzofuran (B1670420) from 9-methylfluorene (B46981) and 9-fluorenone (B1672902), providing insights into their relative reactivities. mdpi.com Future computational work could focus on mapping the potential energy surfaces of the novel synthetic reactions described in section 8.1 to better understand their mechanisms and optimize reaction conditions.

Furthermore, computational modeling can predict the electronic and optical properties of materials containing the this compound unit. This can accelerate the design of new materials for electronics and photonics by allowing for in silico screening of candidates before undertaking laborious and expensive synthesis. bris.ac.uk

Structure-Activity Relationship Studies for Biological Systems

The fluorenone scaffold is present in a number of biologically active compounds, exhibiting a range of activities including antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov Understanding the structure-activity relationship (SAR) is crucial for the development of new therapeutic agents based on this framework.

The introduction of different substituents onto the fluorenone core can have a profound impact on its biological activity. For instance, studies on O-aryl-carbamoyl-oxymino-fluorene derivatives have shown that the presence of a methyl group can enhance antifungal activity against Candida albicans. nih.gov This suggests that the methyl group in this compound could be a key feature for modulating its biological profile.

Future SAR studies will involve the synthesis of a variety of methylated fluorenone analogues and their systematic evaluation in a range of biological assays. nih.govnih.gov This will help to identify the key structural features responsible for a particular biological effect and guide the design of more potent and selective compounds. The table below outlines some reported biological activities of fluorenone derivatives.

| Biological Activity | Example of Fluorenone Derivative | Key Structural Insights |

| Antifungal | O-aryl-carbamoyl-oxymino-fluorene with a methyl group | The +I effect of the methyl group was found to enhance activity against Candida albicans. nih.gov |

| Antiviral | Tilorone | A well-known synthetic fluorenone with established antiviral properties. beilstein-journals.orgnih.gov |

| Anticancer | Benfluron | An antineoplastic agent based on the fluorenone scaffold. nih.gov |

Exploration of New Fluorenone-Containing Natural Products

Nature remains a vast and largely untapped source of novel chemical structures with interesting biological activities. A number of natural products containing the fluorenone core have been isolated, and these often possess unique substitution patterns and complex stereochemistry. beilstein-journals.orgresearchgate.net

Examples of fluorenone-containing natural products include dengibsin, nobilone, and the gramniphenols. beilstein-journals.orgresearchgate.net The discovery and total synthesis of these molecules not only provide access to potentially new therapeutic agents but also drive the development of new synthetic methodologies. beilstein-journals.orgbeilstein-journals.org

Future research in this area will focus on the isolation and characterization of new fluorenone-containing compounds from a diverse range of natural sources, such as plants, fungi, and bacteria. researchgate.netx-mol.com The elucidation of their biosynthetic pathways could also open up new avenues for the production of these complex molecules through biocatalysis or synthetic biology approaches.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Methyl-9H-fluoren-9-one, and how can purity be validated?

Methodological Answer: this compound can be synthesized via Friedel-Crafts alkylation of fluorenone using methyl halides in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: